Boc-4-amino-L-phenylalanine
Overview
Description
Boc-4-amino-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and as an intermediate in the synthesis of biotinylated amino acids . Its molecular formula is C14H20N2O4, and it appears as a white to off-white powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-4-amino-L-phenylalanine can be synthesized from L-phenylalanine through a series of chemical reactions. One common method involves the protection of the amino group of L-phenylalanine with a Boc group. The process typically includes the following steps :
- Dissolve L-phenylalanine in water and add sodium hydroxide.
- Add tert-butyl alcohol and di-tert-butyl dicarbonate dropwise to the solution.
- Stir the mixture overnight at room temperature.
- Extract the product using ethyl ether and purify it by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Boc-4-amino-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides or alkylated derivatives.
Scientific Research Applications
Boc-4-amino-L-phenylalanine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It serves as a building block in peptide synthesis and the preparation of biotinylated amino acids.
Biology: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Boc-4-amino-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or biological activity .
Comparison with Similar Compounds
Boc-4-iodo-L-phenylalanine: Used as a pharmaceutical intermediate and in the synthesis of iodinated derivatives.
Boc-4-nitro-L-phenylalanine: Utilized in the synthesis of nitro-substituted phenylalanine derivatives.
Boc-4-methyl-L-phenylalanine: Employed in the synthesis of methyl-substituted phenylalanine derivatives.
Uniqueness: Boc-4-amino-L-phenylalanine is unique due to its amino group, which allows for a wide range of chemical modifications and applications in peptide synthesis. Its versatility and stability under various reaction conditions make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
(2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375793 | |
Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55533-24-9 | |
Record name | 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N-Boc-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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